molecular formula C37H31F4N3O4 B451707 4-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

4-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B451707
M. Wt: 657.7g/mol
InChI Key: NXDAXDJNYMNPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings, methoxy groups, and fluorinated phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and fluorinated aromatic compounds. Compared to these, 4-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and fluorinated phenyl rings, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C37H31F4N3O4

Molecular Weight

657.7g/mol

IUPAC Name

4-[4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C37H31F4N3O4/c1-19-11-12-42-30(13-19)44-37(46)31-20(2)43-27-15-23(21-7-5-4-6-8-21)16-28(45)33(27)32(31)22-9-10-29(47-3)24(14-22)18-48-36-34(40)25(38)17-26(39)35(36)41/h4-14,17,23,32,43H,15-16,18H2,1-3H3,(H,42,44,46)

InChI Key

NXDAXDJNYMNPNI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=C(C(=CC(=C5F)F)F)F)C(=O)CC(C3)C6=CC=CC=C6)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=C(C(=CC(=C5F)F)F)F)C(=O)CC(C3)C6=CC=CC=C6)C

Origin of Product

United States

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